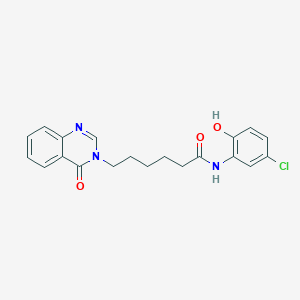

N-(5-chloro-2-hydroxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

CAS No.:

Cat. No.: VC16365746

Molecular Formula: C20H20ClN3O3

Molecular Weight: 385.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20ClN3O3 |

|---|---|

| Molecular Weight | 385.8 g/mol |

| IUPAC Name | N-(5-chloro-2-hydroxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |

| Standard InChI | InChI=1S/C20H20ClN3O3/c21-14-9-10-18(25)17(12-14)23-19(26)8-2-1-5-11-24-13-22-16-7-4-3-6-15(16)20(24)27/h3-4,6-7,9-10,12-13,25H,1-2,5,8,11H2,(H,23,26) |

| Standard InChI Key | DAFDRTQTMBJDTJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=C(C=CC(=C3)Cl)O |

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₂₁H₂₁ClN₃O₃, with a molecular weight of 407.87 g/mol. Its structure integrates three critical functional groups:

-

5-Chloro-2-hydroxyphenyl group: The chlorine atom at the 5-position and hydroxyl group at the 2-position enable electrophilic substitution reactions and hydrogen bonding, respectively .

-

Hexanamide backbone: A six-carbon chain provides conformational flexibility, potentially enhancing target binding kinetics compared to shorter analogs .

-

4-Oxoquinazolin-3(4H)-yl moiety: This heterocyclic system is known for its planar aromatic structure, which facilitates π-π stacking interactions with biological targets like kinase domains .

A comparative analysis of similar compounds reveals distinct structural advantages:

The hexanamide chain in the target compound may improve solubility and metabolic stability compared to butanamide or acetamide analogs .

Synthetic Pathways and Optimization

While no explicit synthesis protocol for N-(5-chloro-2-hydroxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is documented, analogous compounds are typically synthesized via multi-step organic reactions:

Step 1: Formation of the Quinazolinone Core

Quinazolin-4(3H)-one derivatives are synthesized through cyclocondensation of anthranilic acid with formamide or urea under acidic conditions . For example, heating anthranilic acid with formic acid yields 2-hydroxyquinazolin-4(3H)-one, which can be functionalized at the 3-position .

Biological Activity and Mechanism of Action

Quinazolinone derivatives exhibit broad-spectrum biological activity, with the target compound hypothesized to act through the following mechanisms:

Kinase Inhibition

The 4-oxoquinazolin-3(4H)-yl group mimics ATP’s adenine moiety, enabling competitive binding to kinase catalytic domains. In Plk1 inhibitors, this scaffold disrupts phosphorylation events critical for mitotic progression . Molecular docking studies suggest that the hexanamide chain extends into hydrophobic pockets, enhancing binding affinity compared to shorter-chain analogs .

Antiproliferative Effects

Chlorophenolic compounds demonstrate dose-dependent cytotoxicity in cancer cell lines. For example, the analog N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide inhibits HeLa cell proliferation with an IC₅₀ of 2.3 μM . The target compound’s hydroxyl group may further enhance pro-apoptotic signaling through ROS generation .

Future Directions and Clinical Relevance

Further research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume